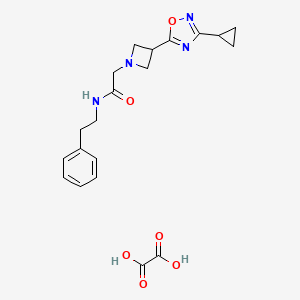
(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a unique oxolane ring substituted with a dimethylcarbamoyl group and a carboxylic acid group, making it a versatile molecule for synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable oxirane with a dimethylcarbamoyl chloride in the presence of a base to form the oxolane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: This compound shares a similar chiral center configuration but differs in its functional groups and overall structure.
4-Hydroxy-2-quinolones: These compounds have different core structures but exhibit some similar chemical reactivity.
Uniqueness
(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(2R,5S)-5-(dimethylcarbamoyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-9(2)7(10)5-3-4-6(13-5)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYTZOXGVKESQK-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CC[C@@H](O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21,26-tetrahydroxy-2,4-dimethylhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B2627707.png)

![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2627711.png)

![methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2627714.png)
![4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2627715.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2627717.png)

![methyl 3-({2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2627721.png)

![N-(4-bromo-2-methylphenyl)-2-[1-(2,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2627724.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2627728.png)

